molecular formula C9H9F3 B2859845 1-Methyl-2-(2,2,2-trifluoroethyl)benzene CAS No. 158884-40-3

1-Methyl-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B2859845
CAS No.: 158884-40-3
M. Wt: 174.166
InChI Key: METWOZJZQQFALO-UHFFFAOYSA-N
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Description

1-Methyl-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H9F3. It is characterized by the presence of a trifluoroethyl group attached to a methylbenzene ring.

Scientific Research Applications

1-Methyl-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of “1-Methyl-2-(2,2,2-trifluoroethyl)benzene” is not specified in the data I have. The mechanism of action usually refers to how a compound interacts with biological systems, which is more relevant for drugs or bioactive compounds .

Safety and Hazards

While specific safety and hazard information for “1-Methyl-2-(2,2,2-trifluoroethyl)benzene” is not available, it’s generally important to avoid breathing in chemical vapors, avoid contact with skin and eyes, and use personal protective equipment when handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as ethyl or methyl groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
  • (2,2,2-Trifluoroethyl)benzene
  • 1-Methyl-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene

Comparison: 1-Methyl-2-(2,2,2-trifluoroethyl)benzene is unique due to the specific positioning of the trifluoroethyl group on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

1-methyl-2-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-7-4-2-3-5-8(7)6-9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METWOZJZQQFALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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